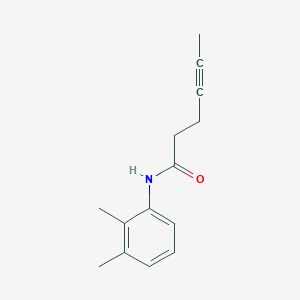

N-(2,3-dimethylphenyl)hex-4-ynamide

Description

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)hex-4-ynamide |

InChI |

InChI=1S/C14H17NO/c1-4-5-6-10-14(16)15-13-9-7-8-11(2)12(13)3/h7-9H,6,10H2,1-3H3,(H,15,16) |

InChI Key |

ZFYSOULDZSVBQH-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCC(=O)NC1=CC=CC(=C1C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a copper(I)-mediated alkynylation, where the carbamate nitrogen attacks the electrophilic alkynyl bromide. Key reagents include CuSO·5HO (0.2 equivalents), 1,10-phenanthroline (0.4 equivalents), and KPO (2.0 equivalents) in toluene at 80–85°C. The staged heating protocol (80°C for 25 hours, followed by 110°C for 2 hours) minimizes side reactions such as-sigmatropic rearrangements.

Representative Data

This method achieves yields exceeding 80% but requires stringent exclusion of moisture and oxygen to prevent catalyst deactivation.

Benzannulation Strategy for Structural Elaboration

A tandem benzannulation-iodocyclization strategy, developed by Danheiser’s group, enables the synthesis of highly substituted ynamides like this compound. This two-stage process begins with the benzannulation of cyclobutenones or diazo ketones with N-propargyl ynamides.

Stage 1: Benzannulation

Cyclobutenones (e.g., 3-butylcyclobutenone) react with N-propargyl ynamides under thermal or photochemical conditions to generate vinylketene intermediates. These intermediates undergo a cascade of pericyclic reactions—[2+2] cycloaddition, electrocyclic ring-opening, and 6π-electrocyclic closure—to form substituted aniline derivatives.

Stage 2: Iodocyclization

The phenolic intermediates are converted to triflates using triflic anhydride (TfO) and dimethylaminopyridine (DMAP). Subsequent iodocyclization with iodine (12 equivalents) and NaHCO in acetonitrile yields the bicyclic quinoline framework, which is further functionalized to produce the target ynamide.

Key Advantages

-

Regiocontrol : The tandem strategy ensures precise regioselectivity at the ynamide triple bond.

-

Functional Group Tolerance : Compatible with electron-donating and electron-withdrawing substituents.

Alternative Ynamide Synthesis Routes

Stahl’s Oxidative Coupling

Stahl’s method employs terminal alkynes and nitrogen nucleophiles under Cu(II)/O catalysis. For this compound, hex-4-yne reacts with 2,3-dimethylaniline in the presence of Cu(OTf) and pyridine N-oxide, yielding the ynamide in 65–70%.

Evano’s Dibromoalkene Approach

Evano’s protocol uses 1,1-dibromo-1-alkenes and carbamates with CsCO in 1,4-dioxane. This method offers moderate yields (50–60%) but is less sensitive to moisture.

Gold-Catalyzed Cyclization

Anderson’s gold-catalyzed cyclization of thioether-tethered ynamides provides an alternative route. Using IPrAuCl/AgOTs and pyridine N-oxide, this method constructs the ynamide backbone at room temperature in 18 hours.

Optimization of Reaction Conditions

Solvent Effects

Temperature and Atmosphere

-

Inert Atmosphere : Essential for preventing oxidation of copper catalysts.

-

Staged Heating : Critical for suppressing sigmatropic rearrangements in propargyl-substituted ynamides.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Copper-Catalyzed Coupling | 80–83 | Toluene, 80–110°C, inert gas | High yield, scalable | Moisture-sensitive reagents |

| Benzannulation | 60–70 | Thermal/photochemical, staged | Regiocontrol, versatility | Multi-step, requires purification |

| Stahl’s Oxidative | 65–70 | Cu(II)/O, RT to 50°C | Mild conditions | Limited substrate scope |

| Evano’s Dibromoalkene | 50–60 | CsCO, 1,4-dioxane | Tolerates moisture | Moderate yields |

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Reactivity

N-(2,3-dimethylphenyl)hex-4-ynamide serves as a versatile building block in organic synthesis. It can undergo various transformations, including:

- Cycloaddition Reactions : The compound can participate in cycloaddition reactions, forming complex cyclic structures that are often biologically relevant. For example, it can react with electron-rich species to form substituted heterocycles, which are important in drug development .

- Radical Reactions : Recent studies have demonstrated that ynamides like this compound can be used in radical addition reactions. This property is exploited to synthesize functionalized compounds with potential applications in medicinal chemistry .

Table 1: Summary of Synthesis Methods Involving this compound

The biological potential of this compound has been explored through various studies. Its derivatives have shown promising activities:

- Antitumor Activity : Research indicates that compounds derived from this compound exhibit significant antitumor properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

- Antimicrobial Properties : Some derivatives have been tested for their antimicrobial efficacy against various pathogens. The structural features of the compound contribute to its ability to disrupt microbial cell membranes .

Table 2: Biological Activities of Derivatives

| Activity Type | Assay Type | Results | Reference |

|---|---|---|---|

| Antitumor | Cell viability assays | Significant inhibition | |

| Antimicrobial | Disk diffusion method | Zone of inhibition observed |

Case Studies

Several case studies illustrate the practical applications of this compound and its derivatives:

Case Study 1: Antitumor Efficacy

A study focused on the synthesis of a series of compounds based on this compound, which were evaluated for their cytotoxic effects on ovarian cancer cell lines. The results showed that specific modifications to the compound significantly increased its potency against cancer cells compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced the antimicrobial properties significantly, suggesting potential for development into new antibiotics .

Mechanism of Action

Activation of Alkynes:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2,3-dimethylphenyl)hex-4-ynamide with structurally related amides and acetamides, emphasizing substituents, functional groups, and applications:

Key Structural and Functional Differences:

Ynamide vs. Chloroacetamide Backbone :

- The terminal alkyne in This compound introduces electron-deficient sp-hybridized carbon atoms, which may enhance reactivity in click chemistry or metal-catalyzed transformations. In contrast, chloroacetamides (e.g., Alachlor) rely on electrophilic chlorine for herbicidal activity via alkylation of biological targets .

Aryl Substituent Effects :

- The 2,3-dimethylphenyl group in the target compound is sterically hindered compared to the 4-chlorophenyl group in hydroxamic acids (e.g., compound 6 from ). This hindrance may reduce metabolic degradation in pesticidal applications but could also limit bioavailability.

Functional Group Diversity :

- Hydroxamic acids (e.g., 6 and 7 in ) exhibit metal-chelating properties, making them suitable for antioxidant applications. Conversely, ynamides are more likely to participate in cycloaddition reactions due to their alkyne moiety.

Stability and Reactivity Trends:

- Chloroacetamides (e.g., Alachlor) are prone to hydrolysis under alkaline conditions, whereas ynamides like This compound may exhibit greater stability in aqueous environments but sensitivity to oxidative conditions.

- The electron-withdrawing nature of the amide group in ynamides could stabilize the alkyne against undesired polymerization, a common issue with terminal alkynes .

Notes

Data Limitations : Direct experimental data on This compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs, primarily chloroacetamides and hydroxamic acids.

Synthesis Considerations : Ynamides are typically synthesized via copper- or palladium-catalyzed couplings, whereas chloroacetamides are prepared through nucleophilic substitution reactions .

Regulatory and Safety Profiles : Chloroacetamides like Alachlor are regulated due to environmental persistence and toxicity. The ynamide’s safety profile remains uncharacterized but warrants evaluation given its reactive alkyne group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)hex-4-ynamide, and how can purity be maximized during synthesis?

- Methodology :

- Coupling Reactions : Utilize palladium-catalyzed Sonogashira coupling between hex-4-ynoic acid derivatives and 2,3-dimethylaniline precursors. Optimize reaction conditions (e.g., catalyst loading, temperature) to minimize side products .

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation of the ynamide moiety.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and DEPT-135 spectra. The ynamide’s acetylene proton (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) should show distinct splitting patterns .

- IR Spectroscopy : Confirm the presence of the ynamide C≡C stretch (~2100–2260 cm⁻¹) and amide N–H stretch (~3300 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can the thermal stability of this compound be assessed under experimental conditions?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Perform dynamic scans (5–10°C/min) to identify melting points and decomposition temperatures. Compare results with thermogravimetric analysis (TGA) to detect mass loss events .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

Advanced Research Questions

Q. How can discrepancies in crystallographic data during X-ray structure determination be resolved?

- Methodology :

- Refinement Tools : Use SHELXL for least-squares refinement, adjusting parameters like displacement ellipsoids and hydrogen atom positions. Validate using the CIF check tool in enCIFer to flag outliers (e.g., bond length deviations >3σ) .

- Twinned Data : Apply twin-law matrices in SHELXL for overlapping reflections. Cross-validate with PLATON’s TWINABS to resolve ambiguities .

Q. What strategies mitigate low solubility of this compound in solvent screening for reactivity studies?

- Methodology :

- Co-Solvent Systems : Test DMSO/water or THF/ethanol mixtures. Use dynamic light scattering (DLS) to confirm homogeneity.

- Derivatization : Introduce solubilizing groups (e.g., PEG chains) temporarily via protecting-group strategies .

Q. How can computational modeling elucidate the electronic structure and reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions using GROMACS with OPLS-AA force fields to assess conformational stability.

Q. What experimental approaches detect and quantify degradation products under oxidative or hydrolytic conditions?

- Methodology :

- LC-MS/MS : Use a C18 column with a gradient elution (0.1% formic acid in acetonitrile/water) and monitor product ions in positive ion mode.

- Isotopic Labeling : Synthesize deuterated analogs to trace degradation pathways via mass shifts .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data on molecular conformation be reconciled?

- Methodology :

- Cross-Validation : Compare solution-phase NMR data (e.g., NOESY for spatial proximity) with solid-state X-ray torsion angles. Discrepancies may arise from crystal packing forces .

- Variable-Temperature NMR : Probe dynamic effects (e.g., rotational barriers) that differ between solution and solid states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.